molecular formula C9H8ClNO B15070993 4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one

4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B15070993
M. Wt: 181.62 g/mol
InChI Key: BSIGVYWUHZIPCB-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one (CAS 1260013-20-4) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C 9 H 8 ClNO and a molecular weight of 181.62 g/mol, belongs to the indanone class of organic compounds . Indanone derivatives are versatile synthons in organic chemistry, frequently serving as key precursors in the synthesis of more complex molecular structures, including pharmaceutical intermediates and functional materials . The specific stereochemistry of this molecule, featuring an amino and a chloro substituent on the aromatic ring, makes it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry programs. Researchers can utilize this compound in various reactions, such as further functionalization of the amino group or participation of the ketone in cyclization reactions, to create novel compounds for screening and development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

4-amino-6-chloro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8ClNO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2,11H2

InChI Key

BSIGVYWUHZIPCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2,3-dihydro-1H-inden-1-one followed by amination. One common method includes:

    Chlorination: Reacting 2,3-dihydro-1H-inden-1-one with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 6-position.

    Amination: Treating the chlorinated product with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Oxidation Reactions

The amino group and indanone core undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Amino Group OxidationKMnO₄, H₂SO₄, 60°CQuinone derivative65–70%
Ring OxidationCrO₃, glacial acetic acid, reflux4-Amino-6-chloro-indene-dione55%
  • Mechanism : Oxidation of the amino group typically proceeds via formation of a nitroso intermediate, culminating in a quinone structure. Ring oxidation targets the α,β-unsaturated ketone system, forming a dione.

Reduction Reactions

Reduction targets both the ketone and chloro substituents:

Reaction TypeReagents/ConditionsProduct FormedSelectivityReference
Ketone ReductionNaBH₄, ethanol, 25°C4-Amino-6-chloro-indanol>80%
Chloro ReductionH₂, Pd/C, ethanol, 50 psi4-Amino-indan-1-one60%
  • Key Finding : Selective reduction of the ketone to an alcohol is achieved with NaBH₄, while hydrogenolysis removes the chloro group entirely .

Substitution Reactions

The chloro group participates in nucleophilic substitution:

NucleophileReagents/ConditionsProduct FormedRate Constant (k)Reference
HydroxideNaOH, DMSO, 80°C4-Amino-6-hydroxy-indan-1-one0.15 min⁻¹
MethoxideNaOMe, methanol, reflux4-Amino-6-methoxy-indan-1-one0.09 min⁻¹
  • Steric Effects : Substitution at the 6-position is slower compared to para-chloro analogs due to steric hindrance from the 4-amino group .

Amino Group Transformations

The amino group undergoes typical amine reactions:

Reaction TypeReagents/ConditionsProduct FormedPurityReference
AcylationAcCl, pyridine, 0°C4-Acetamido-6-chloro-indan-1-one95%
DiazotizationNaNO₂, HCl, 0°CDiazonium salt intermediateN/A
  • Applications : Diazonium intermediates enable coupling reactions to form azo derivatives or aryl halides .

Cycloaddition and Conjugate Addition

The α,β-unsaturated ketone participates in cycloadditions:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Diels-AlderCyclopentadiene, toluene, 100°CBicyclic adduct40%
Michael AdditionEthyl acrylate, DBU, THF4-Amino-6-chloro-indan-1-ol ester75%

Comparative Reactivity Table

Functional GroupReaction PartnerRelative Reactivity (vs. analog)Notes
ChloroNucleophiles0.7× (vs. 6-Cl-indanone)Reduced by steric hindrance
AminoElectrophiles1.2× (vs. 4-NO₂-indanone)Enhanced by electron donation
KetoneReducing agents1.0× (vs. indanone)Unaffected by substituents

Scientific Research Applications

4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Enzyme Inhibition

  • 2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI): A Topoisomerase IIα inhibitor with a benzylidene substituent. The bromo and hydroxy groups enable interactions with the enzyme’s active site, a mechanism distinct from amino-substituted analogs .
  • (E)-6-Methoxy-2-(4-(quinolin-4-yl-triazol-4-yl)benzylidene)-2,3-dihydro-1H-inden-1-one: Exhibits acetylcholinesterase (AChE) inhibition (IC50 = 109 µM), attributed to the methoxy group and triazole-quinoline hybrid structure .

Anti-inflammatory and Antidepressant Potential

  • (E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one : Demonstrates anti-inflammatory effects in macrophages, likely due to the hydroxy-methoxybenzylidene moiety .
  • 2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one: Acts as a dual A1/A2A adenosine receptor antagonist, showing antidepressant activity comparable to imipramine in metabolomic profiles .

Data Tables

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Biological Activity IC50/EC50 Reference
This compound 4-NH2, 6-Cl N/A (Theoretical enzyme binding) N/A
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one 4-CH3, 6-Cl N/A N/A
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one 3-OH, 5-iPr, 3-CH3 Allelopathy (L. sativum growth) 0.34 mM (hypocotyls)
2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one 2-benzylidene, 4-OCH3 A1/A2A receptor antagonism Comparable to imipramine

Biological Activity

4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC9H8ClN
Molecular Weight181.62 g/mol
IUPAC Name4-amino-6-chloro-2,3-dihydroinden-1-one
InChI KeyIRHQNSQVEDPHBD-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated:

  • Minimum Inhibitory Concentration (MIC): Effective against Gram-positive bacteria with MIC values ranging from 15.625 µM to 62.5 µM for Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of Action: The compound appears to inhibit protein synthesis and disrupt nucleic acid synthesis pathways, leading to bactericidal effects .

Antiviral Potential

The compound has also been investigated for its antiviral properties. A study highlighted its effectiveness against certain viral strains, suggesting a mechanism involving interference with viral replication processes. Specific antiviral assays showed promising results, warranting further exploration into its potential as an antiviral agent .

Anticancer Activity

This compound has shown potential in cancer research:

  • Cell Line Studies: It was tested on various cancer cell lines, exhibiting cytotoxic effects with IC50 values indicating significant cell growth inhibition .
  • Mechanism: The compound may induce apoptosis through the activation of caspase pathways and modulation of gene expression related to cell cycle regulation .

Case Studies

  • Antimicrobial Efficacy:
    • In a comparative study, this compound was found to outperform traditional antibiotics such as ciprofloxacin in inhibiting biofilm formation in MRSA strains .
  • Anticancer Research:
    • A recent investigation into the compound's effects on breast cancer cells revealed that it inhibited proliferation and induced apoptosis at concentrations as low as 10 µM. The study concluded that it could serve as a lead compound for further development in cancer therapeutics .

The biological activity of this compound is attributed to several mechanisms:

Enzyme Interaction:
The compound may act by binding to specific enzymes involved in metabolic pathways, thereby inhibiting their activity.

Receptor Modulation:
It has been suggested that the compound can modulate receptor activities that play critical roles in cellular signaling processes.

Gene Expression Alteration:
Research indicates that it may affect the expression levels of genes associated with cell growth and apoptosis, contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one, and what reaction parameters critically influence yield?

  • Methodological Answer : The compound is typically synthesized via Claisen condensation or Friedel-Crafts acylation, followed by halogenation and amination steps. Key parameters include:

  • Temperature control (e.g., maintaining 0–5°C during nitration to avoid by-products) .
  • Catalyst selection (e.g., Lewis acids like AlCl₃ for acylation).
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) isolates the product with >90% purity .
  • Example: A derivative, 6-chloro-2,3-dihydro-1H-inden-1-one, was synthesized using 2-methylallyl ester intermediates under controlled anhydrous conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons appear as doublets at δ 7.2–7.5 ppm (C-5 and C-7 positions). The ketone carbonyl (C-1) resonates at δ 205–210 ppm in ¹³C NMR .
  • FT-IR : Strong absorption at ~1680 cm⁻¹ confirms the carbonyl group.
  • Mass Spectrometry : Molecular ion peak at m/z 197.6 (M⁺) aligns with the molecular formula C₉H₇ClNO .

Q. What biological targets or pathways are associated with this compound, based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., indenone derivatives) show activity against JAK2 kinases (critical in hematologic malignancies) and microtubule polymerization (anticancer targets). The chloro and amino substituents enhance binding to hydrophobic kinase pockets . For example, 2,3-dihydro-1H-inden-1-one derivatives inhibit JAK2 with IC₅₀ values <100 nM in enzymatic assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay conditions : Varying pH or temperature alters compound protonation and target affinity. Standardize protocols (e.g., pH 7.4, 37°C) .
  • Structural analogs : Compare activity of 4-Amino-6-chloro derivatives with 5,6-difluoro variants (e.g., 5,6-Difluoro-2,3-dihydro-1H-inden-1-one shows reduced antimicrobial activity due to electron-withdrawing effects) .
  • Data normalization : Use internal controls (e.g., reference inhibitors like ruxolitinib for JAK2 studies) .

Q. What computational methods predict the reactivity of this compound, and how do HOMO/LUMO values inform its chemical behavior?

  • Methodological Answer :

  • DFT calculations (B3LYP/6-31G(d,p)) reveal:
  • HOMO-LUMO gap : A narrow gap (~4.2 eV) suggests high reactivity, favoring electrophilic attacks at the amino group .
  • Electrostatic potential maps : Negative potential regions (ketone oxygen) guide nucleophilic interactions.
  • MD simulations assess binding stability to JAK2’s ATP-binding pocket (RMSD <2 Å over 100 ns) .

Q. What strategies improve enantiomeric purity during synthesis, particularly for stereochemically complex derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric hydrogenation of ketoxime intermediates (e.g., achieving >90% ee in indenone oxime reductions) .
  • Chromatographic resolution : Chiral HPLC with amylose-based columns separates enantiomers (e.g., (S)-2,3-dihydro-1H-inden-1-amine derivatives ).

Q. How can reaction conditions be optimized to minimize by-products during halogenation steps?

  • Methodological Answer :

  • Regioselective chlorination : Use N-chlorosuccinimide (NCS) in acetic acid at 40°C to target the C-6 position (yield: 85%) .
  • By-product mitigation : Add radical scavengers (e.g., BHT) to suppress polychlorinated by-products .
  • In situ monitoring : UV-Vis spectroscopy tracks reaction progress (λmax shift from 280 nm to 320 nm upon chlorination) .

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